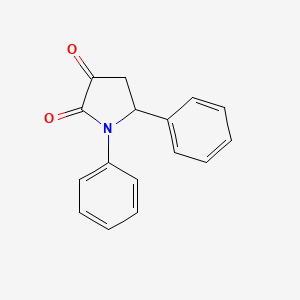

1,5-Diphenylpyrrolidine-2,3-dione

CAS No.: 960-53-2

Cat. No.: VC16118451

Molecular Formula: C16H13NO2

Molecular Weight: 251.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 960-53-2 |

|---|---|

| Molecular Formula | C16H13NO2 |

| Molecular Weight | 251.28 g/mol |

| IUPAC Name | 1,5-diphenylpyrrolidine-2,3-dione |

| Standard InChI | InChI=1S/C16H13NO2/c18-15-11-14(12-7-3-1-4-8-12)17(16(15)19)13-9-5-2-6-10-13/h1-10,14H,11H2 |

| Standard InChI Key | OFVBTYFBRFXURE-UHFFFAOYSA-N |

| Canonical SMILES | C1C(N(C(=O)C1=O)C2=CC=CC=C2)C3=CC=CC=C3 |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The core structure of 1,5-diphenylpyrrolidine-2,3-dione consists of a pyrrolidine ring (a five-membered saturated nitrogen-containing ring) with two carbonyl groups at adjacent positions (C2 and C3) and phenyl groups attached to the nitrogen (N1) and C5 positions. The molecular formula is C₁₆H₁₃NO₂, with a molecular weight of 259.28 g/mol. The planar arrangement of the diketone moiety facilitates conjugation, influencing its tautomeric behavior and reactivity .

Spectroscopic Identification

-

Infrared (IR) Spectroscopy: Strong absorption bands at ~1,710 cm⁻¹ and ~1,680 cm⁻¹ correspond to the symmetric and asymmetric stretching vibrations of the two carbonyl groups .

-

Nuclear Magnetic Resonance (NMR):

Synthetic Methodologies

Multi-Component Reactions (MCRs)

Recent advancements utilize MCRs to access 1,5-diaryl-2,3-dioxopyrrolidines with high regioselectivity. For example, a three-component reaction between aryl aldehydes, anilines, and pyruvic acid in ethanol at reflux yields the target compound in 65–80% efficiency .

Mechanistic Insights

The reaction proceeds through:

-

Formation of a Schiff base between the aldehyde and aniline.

-

Nucleophilic attack by pyruvic acid at the imine carbon.

-

Cyclization via intramolecular esterification to form the pyrrolidine ring .

Physicochemical Properties

Thermal Stability

Thermogravimetric analysis (TGA) reveals that 1,5-diphenylpyrrolidine-2,3-dione decomposes at temperatures above 250°C, releasing carbon dioxide and forming cinnamylideneaniline as a byproduct . This decarbonylation reaction is attributed to the lability of the diketone moiety under thermal stress.

Solubility and Crystallinity

The compound exhibits limited solubility in polar solvents (e.g., water, methanol) but dissolves readily in dichloromethane and dimethyl sulfoxide (DMSO). Crystallization from ethanol yields monoclinic crystals with a melting point of 182–184°C .

Chemical Reactivity and Derivative Synthesis

Michael Addition Reactions

The electron-deficient diketone moiety undergoes Michael additions with nucleophiles such as amines and thiols. For instance, reaction with methylamine in tetrahydrofuran (THF) produces 4-(methylamino)-1,5-diphenylpyrrolidine-2,3-dione, a precursor to bioactive alkaloids .

Cycloaddition Reactions

1,5-Diphenylpyrrolidine-2,3-dione participates in [4+2] Diels-Alder reactions with dienes like cyclopentadiene, yielding bicyclic adducts with high stereoselectivity. These products serve as intermediates in the synthesis of polycyclic natural products .

Halogenation and Acylation

Electrophilic substitution at the α-carbon (C4) occurs readily with halogenating agents (e.g., bromine in acetic acid) or acyl chlorides, generating 4-halo or 4-acyl derivatives. These modifications enhance the compound’s utility in medicinal chemistry .

Biological and Industrial Applications

Synthetic Intermediate

The compound serves as a key intermediate in the synthesis of:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume